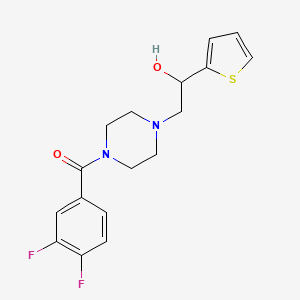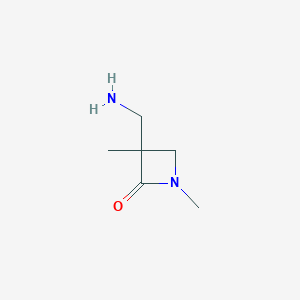![molecular formula C8H10N2 B2371678 6-メチル-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン CAS No. 1956375-86-2](/img/structure/B2371678.png)
6-メチル-2,3-ジヒドロ-1H-ピロロ[3,2-c]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a derivative of pyrrolopyridine, a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring . It has been studied for its potential pharmacological properties .
Synthesis Analysis
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The synthesis process involved the design of new compounds containing this scaffold .Molecular Structure Analysis
The molecular structure of “6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” includes a pyrrole moiety fused to a pyridine nucleus . It is one of the six structural isomers of the bicyclic ring system .科学的研究の応用
生物活性
ピロロピラジンは、ピロール環とピラジン環を含む生物活性のある足場であり、医薬品、有機材料、天然物、そして主に生物活性分子などのさまざまな用途で使用されています . この足場を持つ化合物は、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、キナーゼ阻害など、さまざまな生物活性を示しています .
鎮痛と鎮静作用
1H-ピロロ[3,4-c]ピリジン-1,3(2H)-ジオンの新規誘導体は、鎮痛と鎮静作用の可能性を示しています . 試験されたすべてのイミドは、「ねじれ」試験ではアスピリンよりも活性が高く、そのうちの2つはモルヒネと同様でした . さらに、すべての新しいイミドはマウスの運動活動を統計的に有意な程度まで抑制し、そのうちの2つはチオペンタールの睡眠時間を延長しました .
血糖値の低下
これらの化合物は、血糖値を低下させる効果を示しており、高血糖や高血糖の低下が有益な疾患(1型糖尿病、肥満に起因する糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧など)の予防と治療に役立つ可能性があります .
癌細胞株に対する細胞毒性
化合物は、乳癌(MCF-7)、メラノーマ(B16)、および内皮腫(sEnd.2)細胞株に対するin vitro細胞毒性を評価されました .
抗リーシュマニア効果
一連のユニークに官能基化された2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン誘導体が合成され、内臓リーシュマニア症(VL)に対する抗リーシュマニア効果について評価されました .
合成アプローチ
環化、環環化、環状付加、直接C-Hアリール化、その他の方法を含む、ピロロピラジン誘導体のさまざまな合成経路が説明されています .
作用機序
Target of Action
The primary target of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine acts as an inhibitor of FGFR, disrupting this signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFR by the compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
生化学分析
Biochemical Properties
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . The nature of these interactions involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In cellular processes, 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
特性
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8-7(5-10-6)2-3-9-8/h4-5,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBGXUUDANQCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)




![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)


![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)


![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)
![(3Ar,6aR)-5-methylsulfonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2371617.png)
